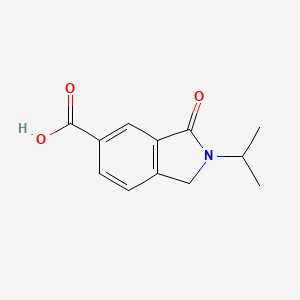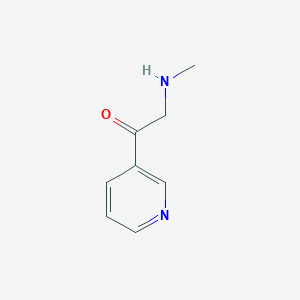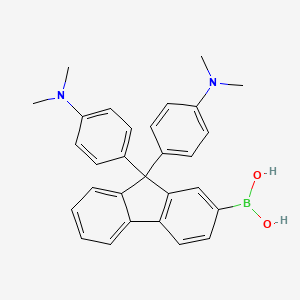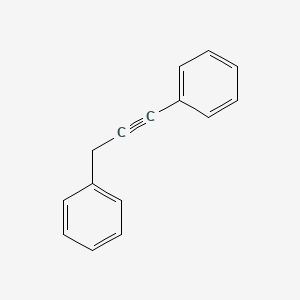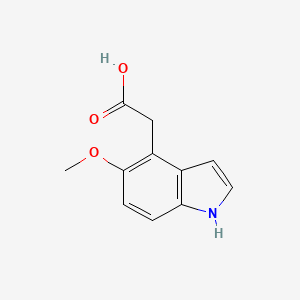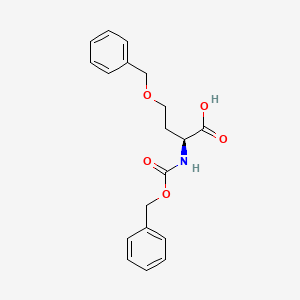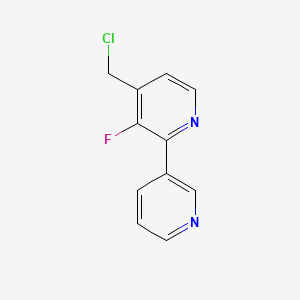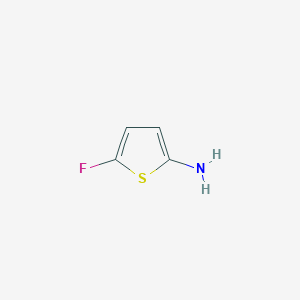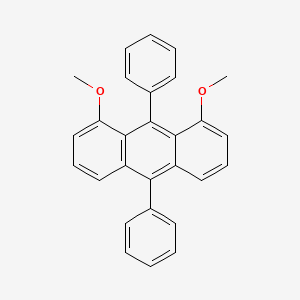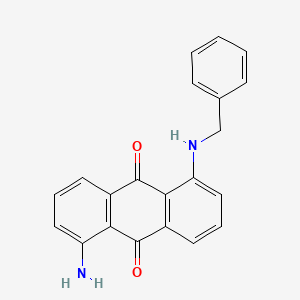![molecular formula C21H16N4O6S3 B13146600 N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide CAS No. 62752-16-3](/img/structure/B13146600.png)
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound characterized by its triazine core substituted with phenylsulfonyl and benzenesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the sequential substitution of the chlorides on cyanuric chloride with phenylsulfonyl and benzenesulfonamide groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The phenylsulfonyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the triazine core, while oxidation reactions may modify the sulfonyl groups.
Applications De Recherche Scientifique
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with amino acid residues, potentially inhibiting enzyme activity or altering protein function. The triazine core provides a stable scaffold that can be modified to enhance these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide: Unique due to its specific substitution pattern on the triazine core.
Other Triazine Derivatives: Compounds with different substituents on the triazine ring, such as alkyl or halogen groups.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic cores.
Uniqueness
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to the combination of phenylsulfonyl and benzenesulfonamide groups on the triazine core, which imparts distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
62752-16-3 |
|---|---|
Formule moléculaire |
C21H16N4O6S3 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O6S3/c26-32(27,16-10-4-1-5-11-16)20-22-19(25-34(30,31)18-14-8-3-9-15-18)23-21(24-20)33(28,29)17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
Clé InChI |
VBQQKGXCFOEXHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


